Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide
Brand Name: Vulcanchem
CAS No.: 108318-36-1
VCID: VC20748854
InChI: InChI=1S/C35H45N9O8/c36-19-5-4-9-29(32(47)43-31(46)28(10-6-20-39-34(37)38)40-25-13-15-26(16-14-25)44(50)51)41-33(48)30(21-23-11-17-27(45)18-12-23)42-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,40,45H,4-6,9-10,19-22,36H2,(H,41,48)(H,42,49)(H4,37,38,39)(H,43,46,47)/t28-,29-,30-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C35H45N9O8
Molecular Weight: 719.8 g/mol

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide

CAS No.: 108318-36-1

Cat. No.: VC20748854

Molecular Formula: C35H45N9O8

Molecular Weight: 719.8 g/mol

* For research use only. Not for human or veterinary use.

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide - 108318-36-1

Specification

CAS No. 108318-36-1
Molecular Formula C35H45N9O8
Molecular Weight 719.8 g/mol
IUPAC Name benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C35H45N9O8/c36-19-5-4-9-29(32(47)43-31(46)28(10-6-20-39-34(37)38)40-25-13-15-26(16-14-25)44(50)51)41-33(48)30(21-23-11-17-27(45)18-12-23)42-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,40,45H,4-6,9-10,19-22,36H2,(H,41,48)(H,42,49)(H4,37,38,39)(H,43,46,47)/t28-,29-,30-/m0/s1
Standard InChI Key YYKAYBHOSUTKDL-DTXPUJKBSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-]
SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Formula and Structure

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide has the molecular formula C₃₅H₄₅N₉O₈ and a molecular weight of 719.8 g/mol . The structure consists of four main components:

  • A benzyloxycarbonyl (Z) protecting group attached to the N-terminus of tyrosine

  • A peptide backbone containing three amino acids: tyrosine (Tyr), lysine (Lys), and arginine (Arg)

  • A 4-nitroanilide (pNA) group attached to the C-terminus of arginine

The IUPAC name for this compound is benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate.

The InChI representation is:
InChI=1/C35H45N9O8/c36-19-5-4-9-29(32(47)43-31(46)28(10-6-20-39-34(37)38)40-25-13-15-26(16-14-25)44(50)51)41-33(48)30(21-23-11-17-27(45)18-12-23)42-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,40,45H,4-6,9-10,19-22,36H2,(H,41,48)(H,42,49)(H4,37,38,39)(H,43,46,47)/t28-,29-,30-/m0/s1

Physical and Chemical Properties

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide appears as a pale-yellow solid at room temperature with distinct solubility characteristics:

PropertyDescription
Physical statePale-yellow solid
Solubility in organic solventsReadily soluble in DMSO and similar organic solvents
Water solubilityLimited due to hydrophobic components
StabilityStable under standard laboratory conditions
Degradation conditionsMay degrade under extreme pH or temperature variations
Spectrophotometric detectionMaximum absorbance at 405 nm (after enzymatic cleavage)

The presence of the 4-nitroanilide group confers chromogenic properties to the molecule. When the bond between arginine and 4-nitroanilide is cleaved by appropriate enzymes, p-nitroaniline is released, producing a yellow color that can be monitored spectrophotometrically.

Biochemical Applications

Role as an Enzymatic Substrate

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide serves primarily as a substrate for specific proteases in biochemical research . The tyrosine-lysine-arginine sequence is recognized by enzymes that preferentially cleave at the carboxyl side of basic amino acids, particularly arginine. The chromogenic nature of the compound enables quantitative measurement of enzymatic activity through colorimetric assays.

The benzyloxycarbonyl (Z) protecting group at the N-terminus enhances the stability of the substrate and prevents degradation from aminopeptidases, ensuring that cleavage occurs primarily at the intended site between arginine and the 4-nitroanilide group .

Kex2 Endoprotease Studies

One of the most significant applications of Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide is in the study of Kex2 endoprotease. The search results specifically note that this compound "is cleaved by proteinase yscF, now known as the Kex2 endoprotease" . Kex2 is a calcium-dependent serine protease that specifically recognizes and cleaves at pairs of basic amino acids, particularly at the carboxy side of lysine-arginine or arginine-arginine sequences.

The specific peptide sequence in Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide makes it an ideal substrate for studying Kex2 activity and inhibition, contributing to our understanding of this enzyme's role in various biological processes.

Mechanism of Action

Substrate Recognition and Cleavage

The mechanism by which Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide functions involves several key steps:

  • Recognition of the peptide sequence (tyrosine-lysine-arginine) by the target protease

  • Binding of the substrate to the enzyme's active site

  • Catalytic cleavage of the bond between arginine and 4-nitroanilide

  • Release of p-nitroaniline, resulting in a measurable color change

  • Quantification of the released p-nitroaniline by spectrophotometric analysis at 405 nm

Colorimetric Detection Principles

The colorimetric detection principle relies on the spectrophotometric properties of p-nitroaniline. When the Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide substrate is intact, the chromophore remains chemically bound to the peptide. Upon enzymatic cleavage, the free p-nitroaniline absorbs light at 405 nm, allowing for quantitative measurement of enzyme activity.

This property makes Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide particularly valuable in:

  • Enzyme activity assays

  • Inhibitor screening studies

  • Enzyme kinetics investigations

  • Structural and functional studies of proteases

Comparison with Similar Chromogenic Substrates

Structural and Functional Comparisons

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide belongs to a family of chromogenic substrates used in enzyme assays. Comparing it with similar compounds provides insight into its specific advantages and applications:

SubstrateMolecular WeightStructurePrimary Application
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide719.8 g/molZ-Tyr-Lys-Arg-pNAKex2 endoprotease studies
Nα-Benzoyl-DL-arginine 4-nitroanilide434.88 g/molSingle Arg with benzoyl groupTrypsin and elastase assays
Benzyloxycarbonylglycyl-glycyl-arginine-4-nitroanilide542.5 g/molZ-Gly-Gly-Arg-pNAGeneral protease studies

Specificity Considerations

The specificity of Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide for certain proteases is determined by its unique amino acid sequence. The presence of tyrosine and lysine preceding arginine creates a recognition motif that is preferred by specific proteases such as Kex2 endoprotease.

In contrast, simpler chromogenic substrates like Nα-Benzoyl-DL-arginine 4-nitroanilide (DL-BAPNA) contain only a single arginine residue, resulting in different enzyme specificity profiles. DL-BAPNA is primarily used as a substrate for trypsin and elastase in enzyme analysis .

Product SpecificationDetails
CAS Number108318-36-1
PurityTypically ≥99%
Price RangeApproximately 314.00 € to 1,175.00 €
PackagingVarious sizes, typically in milligram quantities

Research Applications and Future Directions

Current Research Utilization

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide continues to be valuable in various research applications:

  • Characterization of novel proteases with specificity for basic amino acids

  • Screening of potential protease inhibitors

  • Structural and functional studies of Kex2-like enzymes

  • Development of improved assay methodologies for proteolytic enzymes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator